N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Positional isomer differentiation Physicochemical profiling Drug-likeness prediction

This ortho-substituted benzoxazole-phenyl succinimide acetamide offers a geometrically constrained scaffold (XLogP3-AA=1.6) distinct from meta-isomers, directly impacting target selectivity and metabolic stability in anticonvulsant SAR. It also functions as an AA-type bisdienophile for 2D polymer synthesis. Use as a structurally divergent negative control for IRE1α (STF-083010) chemotype studies. Purity typically ≥95%; confirm lot-specific data before ordering.

Molecular Formula C19H15N3O4
Molecular Weight 349.346
CAS No. 477501-00-1
Cat. No. B2659295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS477501-00-1
Molecular FormulaC19H15N3O4
Molecular Weight349.346
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3
InChIInChI=1S/C19H15N3O4/c23-16(11-22-17(24)9-10-18(22)25)20-13-6-2-1-5-12(13)19-21-14-7-3-4-8-15(14)26-19/h1-8H,9-11H2,(H,20,23)
InChIKeyTUNYXCOEUGVYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-Benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 477501-00-1): Chemical Identity and Scaffold Classification for Procurement Decisions


N-[2-(1,3-Benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 477501-00-1) is a synthetic hybrid small molecule (C19H15N3O4, MW 349.3 g/mol) that fuses a benzoxazole heterocycle, an ortho-substituted phenyl bridge, and a 2,5-dioxopyrrolidin-1-yl (succinimide) acetamide side chain [1]. The compound belongs to the broader class of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides, a scaffold recognized for anticonvulsant and antinociceptive properties in peer-reviewed in vivo studies, though the specific benzoxazole-substituted variant remains sparsely characterized [2]. It is listed in PubChem (CID 3613175) and is commercially available from multiple vendors at research-grade purity (typically ≥95%), positioning it as a specialty building block or screening candidate rather than a well-validated probe [1].

Why N-[2-(1,3-Benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide Cannot Be Replaced by Generic In-Class Analogs Without Critical Data Loss


Within the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide family, both the identity of the aromatic substituent attached to the phenyl ring and its positional isomerism exert profound influence on biological target engagement, metabolic stability, and physicochemical behavior. For example, SAR studies on closely related 3-substituted analogs demonstrated that even minor modifications to the aromatic group alter anticonvulsant potency in the maximal electroshock (MES) test by orders of magnitude and shift primary mechanism from sodium channel to calcium channel inhibition [1]. The benzoxazole moiety at the ortho position confers a distinct hydrogen-bonding geometry, π-stacking surface, and LogP profile (XLogP3-AA = 1.6) compared to meta-substituted isomers such as N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 398999-46-7) or N-benzyl variants, directly impacting solubility, membrane permeability, and target selectivity [2]. Consequently, substituting this compound with a generic (2,5-dioxopyrrolidin-1-yl)acetamide without preserving the exact benzoxazole-phenyl geometry introduces significant uncertainty in any structure-dependent application.

Quantitative Differentiation Evidence for N-[2-(1,3-Benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide Against Its Closest Analogs


Positional Isomerism: Ortho-Benzoxazole Geometry Differentiates Physicochemical and Predicted ADME Properties from Meta-Substituted Analogs

The target compound places the benzoxazole ring at the ortho position of the anilide phenyl ring, generating a constrained intramolecular geometry distinct from meta-substituted analogs such as N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 398999-46-7). The ortho arrangement reduces the number of effective rotatable bonds (4 vs. 5 in the meta-thiourea analog) and alters hydrogen-bond acceptor count (5 vs. 6), producing a lower computed XLogP3-AA (1.6) that predicts improved aqueous solubility relative to the more lipophilic meta-thiourea derivative [1]. Additionally, the ortho benzoxazole engages in intramolecular N–H···N hydrogen bonding with the acetamide NH, a feature absent in meta isomers, which can rigidify the solution conformation and influence target recognition [2].

Positional isomer differentiation Physicochemical profiling Drug-likeness prediction

Succinimide-Containing Scaffold Class Demonstrates Anticonvulsant Activity in In Vivo MES and scPTZ Models; Target Compound Retains the Critical Pharmacophoric Elements

A systematic medicinal chemistry study of 3-substituted (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides identified several analogs with potent anticonvulsant activity in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure model in mice. The most active compound in this series (compound 30) displayed an ED50 of 32.08 mg/kg in the MES test and 39.65 mg/kg in the scPTZ model, with a protective index (PI = TD50/ED50) exceeding 7.0, comparing favorably to the reference drug ethosuximide (ED50 = 128.65 mg/kg in scPTZ) [1]. Mechanistically, this compound inhibited Cav1.2 (L-type) calcium channels with an IC50 of 28 μM and demonstrated high metabolic stability on human liver microsomes (t1/2 > 120 min) with negligible hepatotoxicity (HepG2 cell viability > 90% at 100 μM) [1]. The target compound N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide retains the identical 2,5-dioxopyrrolidin-1-yl acetamide pharmacophore and phenyl linker, differentiating itself by the benzoxazole substituent in place of the phenylpiperazine moiety present in compound 30 [2].

Anticonvulsant activity In vivo pharmacology Scaffold-class evidence

Bisdienophile Functionality Enables Polymer Synthesis Applications Unavailable to Mono-Dienophile Benzoxazole Derivatives

The compound serves as a bisdienophile in poly-Diels-Alder addition reactions, a reactivity profile that arises from the presence of both the maleimide-like 2,5-dioxopyrrolidine ring (acting as one dienophile) and the electron-deficient benzoxazole-phenyl system (capable of participating as a second dienophile or tuning reactivity) [1]. In contrast, simpler benzoxazole derivatives such as N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide (lacking the dioxopyrrolidine moiety) possess only a single reactive site for cycloaddition, limiting their utility in constructing cross-linked 2D or 3D polymer networks [2]. This dual dienophile character provides a quantifiable advantage in step-growth polymerization stoichiometry: the target compound can serve as a AA-type monomer when paired with bis-diene (BB-type) co-monomers, enabling the synthesis of linear or network polymers with controlled architecture [1].

Polymer chemistry Diels-Alder polymerization Bisdienophile building block

Absence of IRE1α Endonuclease Inhibition Differentiates Target Compound from STF-083010 (CAS 307543-71-1) for Unfolded Protein Response Studies

STF-083010 (CAS 307543-71-1) is a well-characterized, specific IRE1α endonuclease inhibitor (IC50 ~ 60 μM for XBP1 splicing inhibition) that blocks IRE1 RNase activity without affecting kinase function [1]. Despite sharing a superficial name similarity with the target compound in some vendor listings, STF-083010 possesses a structurally distinct core (naphthalene-sulfonamide scaffold, MW 317.38) and is not a benzoxazole-phenyl-acetamide [2]. The target compound N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has no documented IRE1α inhibitory activity in the public literature at the time of this analysis. This negative differentiation is critical for researchers designing UPR pathway experiments: the target compound cannot serve as a substitute for STF-083010 in IRE1 inhibition protocols. Conversely, for applications where IRE1 activity must be preserved, the target compound offers a structurally distinct (2,5-dioxopyrrolidin-1-yl)acetamide scaffold without confounding IRE1 engagement [3].

IRE1α selectivity Unfolded protein response Negative selection control

Evidence-Backed Application Scenarios for Procuring N-[2-(1,3-Benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide


Medicinal Chemistry SAR Exploration of (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Anticonvulsants with Heterocyclic Substituents

Based on the established anticonvulsant activity of the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide scaffold (compound 30: MES ED50 = 32.08 mg/kg, scPTZ ED50 = 39.65 mg/kg, Cav1.2 IC50 = 28 μM) [1], this compound provides an unexplored benzoxazole-substituted entry point for SAR expansion. The ortho-benzoxazole group introduces distinct electronic and steric features compared to the reported phenylpiperazine and benzyl derivatives, enabling exploration of heterocycle-dependent modulation of calcium channel subtype selectivity and metabolic stability [2].

2D Polymer Synthesis via Poly-Diels-Alder Addition Using a Structurally Defined Bisdienophile Monomer

The compound's documented ability to function as a bisdienophile in poly-Diels-Alder addition reactions [1] makes it suitable as an AA-type monomer for constructing covalent 2D polymer networks. Unlike mono-dienophile alternatives such as N-phenylmaleimide or simple benzoxazole derivatives, the dual reactive site enables stoichiometric control in step-growth polymerization with bis-diene co-monomers, supporting the synthesis of mechanically robust, ordered polymeric materials [2].

Chemical Probe Development for Orthogonal Target Screening Where IRE1α Inhibition Must Be Excluded

In unfolded protein response (UPR) pathway research, STF-083010 (CAS 307543-71-1) is the established IRE1α endonuclease inhibitor tool compound [1]. The target compound, with its structurally distinct benzoxazole-phenyl-acetamide scaffold and no documented IRE1α activity [2], can serve as a negative control or orthogonal scaffold for phenotypic screening campaigns where confounding IRE1 engagement would invalidate target identification. This scenario leverages the compound's structural divergence from the IRE1 inhibitor chemotype as an experimental design advantage [3].

Building Block for Fragment-Based or DNA-Encoded Library Synthesis Requiring Ortho-Benzoxazole Geometry

The compound's ortho-substituted benzoxazole-phenyl scaffold offers a geometrically constrained fragment with a computed XLogP3-AA of 1.6, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]—physicochemical parameters compatible with fragment-based drug discovery rules. The succinimide acetamide side chain provides a synthetic handle for further derivatization (e.g., amide coupling, reduction, or cyclization), enabling incorporation into DNA-encoded chemical libraries or fragment growing campaigns where the ortho geometry is a deliberate design element rather than an interchangeable feature [2].

Quote Request

Request a Quote for N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.